6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-
CAS No.: 55533-52-3
Cat. No.: VC0023433
Molecular Formula: C₂₃H₃₀O₁₁
Molecular Weight: 482.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55533-52-3 |
|---|---|
| Molecular Formula | C₂₃H₃₀O₁₁ |
| Molecular Weight | 482.48 |
| IUPAC Name | (E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
| Standard InChI | InChI=1S/C23H30O11/c1-10(5-7-15(25)26)4-6-12-20(31-3)11(2)13-9-32-22(30)16(13)21(12)34-23-19(29)18(28)17(27)14(8-24)33-23/h4,14,17-19,23-24,27-29H,5-9H2,1-3H3,(H,25,26)/b10-4+/t14-,17-,18+,19-,23+/m1/s1 |
| SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Chemical Identity and Structure
6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- is a glucoside derivative of mycophenolic acid, characterized by specific stereochemical properties and functional groups. This compound represents a minor Phase II metabolite of mycophenolic acid and has been identified as the first and only xenobiotic glucoside to be discovered in pharmacological research . The compound features a mycophenolic acid core structure with a beta-D-glucopyranosyloxy group attached at the 4-position of the isobenzofuranyl moiety.
The chemical composition of this compound is precisely defined by its molecular formula and structural identifiers. The compound has a CAS registry number of 55533-52-3, which uniquely identifies it in chemical databases and literature. Its molecular formula is C23H30O11, corresponding to a molecular weight of 482.48 g/mol. The exact stereochemical configuration is indicated by the (4E)- designation, which refers to the trans configuration of the double bond at the 4-position of the hexenoic acid side chain.
Chemical Identifiers and Properties
The compound's identity can be further established through various chemical identifiers and properties, as summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 55533-52-3 |
| Molecular Formula | C23H30O11 |
| Molecular Weight | 482.48 g/mol |
| IUPAC Name | (E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
| SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
| Standard InChI | InChI=1S/C23H30O11/c1-10(5-7-15(25)26)4-6-12-20(31-3)11(2)13-9-32-22(30)16(13)21(12)34-23-19(29)18(28)17(27)14(8-24)33-23/h4,14,17-19,23-24,27-29H,5-9H2,1-3H3,(H,25,26)/b10-4+/t14-,17-,18+,19-,23+/m1/s1 |
| Product Name | Mycophenolic acid O-β-D-glucopyranoside |
| Product Number | M-90206-74 |
Synthesis and Preparation Methods
The synthesis of 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- typically involves the glucosylation of mycophenolic acid. This process represents a significant achievement in pharmaceutical chemistry, as it requires precise control of stereochemistry to ensure the beta configuration of the glycosidic bond.
Chemical Synthesis Pathways
Research indicates that the first chemical synthesis of this compound was developed relatively recently. According to the available literature, the synthesis can be approached through multiple methods:
-
The Konigs-Knorr scheme, which has been optimized for the synthesis of related glucuronide metabolites
-
A heavy metal-free Phase Transfer-Lithium Phenolate glucosidation method
Biological Activity and Metabolism
6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- is a minor Phase II metabolite of mycophenolic acid, formed through glucosidation of the parent compound. This metabolic transformation represents a unique pathway, as this compound has been identified as the first and only xenobiotic glucoside to be discovered in pharmacological research .
Mycophenolic acid, the parent compound, functions as an immunosuppressant by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme necessary for purine synthesis in lymphocytes. This inhibition mechanism is crucial for its application in transplant therapy and treatment of autoimmune conditions .
Pharmacokinetic Properties
The glucoside form of mycophenolic acid exhibits distinct pharmacokinetic properties compared to the parent compound. The addition of the glucose moiety significantly alters the compound's:
-
Solubility profile - typically increasing water solubility
-
Distribution patterns within biological systems
-
Metabolic stability and clearance pathways
-
Potential for enterohepatic recirculation
Relationship to Other Mycophenolic Acid Metabolites
The glucoside metabolite exists within a complex metabolic network involving several other mycophenolic acid derivatives. The primary metabolite of mycophenolic acid is mycophenolic acid beta-D-O-aryl glucuronide (MPAG), an ether-linked, detoxifying metabolite. The glucoside form represents an alternative, minor metabolic pathway .
Another significant metabolite is mycophenolic acid beta-D-acyl glucuronide (AcMPAG), which has been associated with potential pharmacological activity and side effects. Research indicates that AcMPAG may inhibit inosine 5'-monophosphate dehydrogenase type II, potentially contributing to the inhibition of proliferation of human mononuclear leukocytes .
Pharmacological Interactions and Transport Mechanisms
Research has demonstrated that mycophenolic acid and its metabolites, potentially including the glucoside form, interact with specific transport systems in the body. These interactions are critical for understanding the compound's pharmacokinetics and potential drug-drug interactions.
Interaction with Renal Transporters
Studies have shown that mycophenolic acid and its metabolites potently interact with renal organic anion transporters, specifically human organic anion transporters 1 (hOAT1) and 3 (hOAT3). This interaction may significantly influence the renal secretion of the compound and its metabolites .
The interaction with these transporters is particularly relevant as mycophenolic acid and its metabolites are primarily eliminated via the kidneys. The structural features of these compounds, including the glucoside form, make them suitable substrates for these transport systems .
Analytical Methods for Identification and Quantification
The accurate identification and quantification of 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- in biological samples is essential for pharmacokinetic studies and therapeutic drug monitoring. Several analytical techniques have been developed and optimized for this purpose.
Structural Characterization Methods
The compound can be characterized using various spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy - for structural confirmation and stereochemical analysis
-
High-Resolution Mass Spectrometry (HRMS) - for accurate mass determination and fragmentation pattern analysis
-
Infrared (IR) spectroscopy - for functional group identification
-
X-ray crystallography - for definitive three-dimensional structural determination when crystalline samples are available
These techniques provide complementary information that collectively establishes the compound's structural identity with high confidence.
Chromatographic Analysis
For quantitative analysis in biological matrices, liquid chromatography coupled with mass spectrometry (LC-MS/MS) represents the gold standard approach. Specific methods have been developed to separate and quantify mycophenolic acid and its metabolites, including the glucoside form, in plasma, urine, and tissue samples.
The availability of pure reference standards, such as those synthesized through the methods described earlier, is crucial for method development and validation. These standards enable accurate calibration and quality control for analytical procedures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume